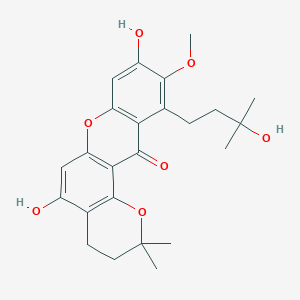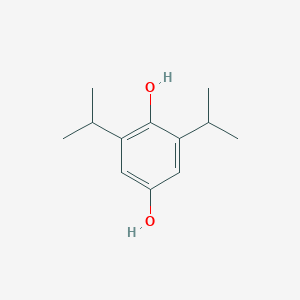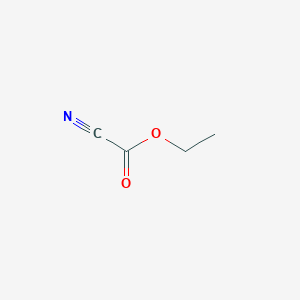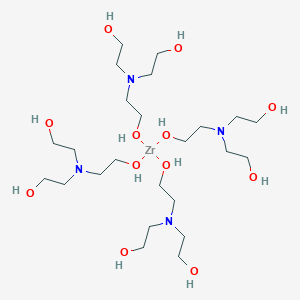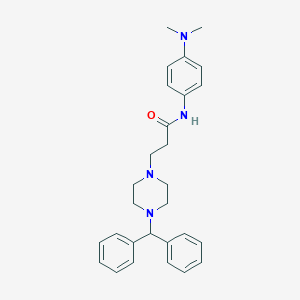
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-, commonly known as Diphenylmethylpiperazine (DPM), is a chemical compound that has been widely used in scientific research. DPM is a derivative of piperazine and is used as a reagent in the synthesis of various organic compounds. It has a unique chemical structure and has been found to have several applications in the field of biochemistry and pharmacology.
Mechanism Of Action
The mechanism of action of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is not well understood. However, it has been found to inhibit the growth of various microorganisms by disrupting their cell membranes. 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has also been found to inhibit the activity of enzymes that are involved in the replication of viruses and bacteria.
Biochemical And Physiological Effects
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins. 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has also been found to have an effect on the central nervous system, with studies showing that it can induce sedation and reduce anxiety.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- in lab experiments include its low cost, high purity, and ease of synthesis. However, 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has some limitations, including its potential toxicity and the need for caution when handling it.
List of
Future Directions
1. Further studies on the mechanism of action of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
2. Development of new drugs based on 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
3. Investigation of the potential therapeutic applications of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
4. Studies on the toxicity of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- and its effects on the environment.
5. Investigation of the potential use of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- in the treatment of neurological disorders.
6. Development of new synthetic routes for the preparation of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
7. Studies on the pharmacokinetics and pharmacodynamics of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
8. Investigation of the potential use of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- as a diagnostic tool in medical imaging.
9. Development of new analytical methods for the detection and quantification of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
10. Studies on the potential use of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- as a catalyst in organic synthesis.
Conclusion:
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is a versatile compound that has found numerous applications in scientific research. Its unique chemical structure and properties make it a valuable tool for the synthesis of organic compounds and the development of new drugs. Further research on 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- involves the reaction of piperazine with benzhydryl chloride in the presence of a base. The reaction yields 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- as a white crystalline solid with a high purity. The synthesis of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is relatively simple and cost-effective, making it a popular choice for researchers.
Scientific Research Applications
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has also been used as a ligand for the preparation of metal complexes. 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has been found to have antiviral, antifungal, and antibacterial properties. It has also been used in the development of new drugs for the treatment of cancer and other diseases.
properties
CAS RN |
107314-37-4 |
|---|---|
Product Name |
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- |
Molecular Formula |
C28H34N4O |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[4-(dimethylamino)phenyl]propanamide |
InChI |
InChI=1S/C28H34N4O/c1-30(2)26-15-13-25(14-16-26)29-27(33)17-18-31-19-21-32(22-20-31)28(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,28H,17-22H2,1-2H3,(H,29,33) |
InChI Key |
HTCIKKIIFKURTE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS RN |
107314-37-4 |
synonyms |
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl )- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



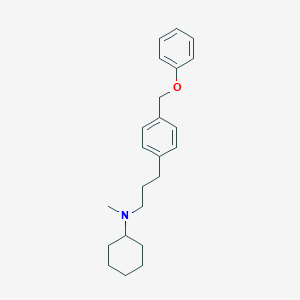
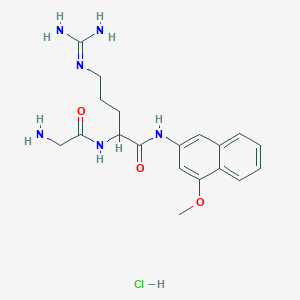
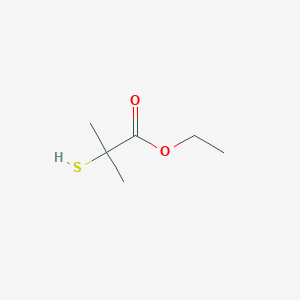
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
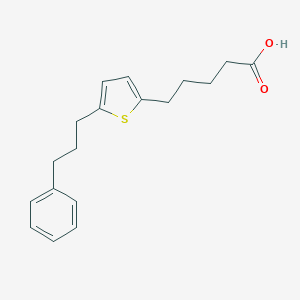
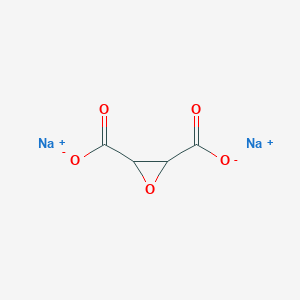
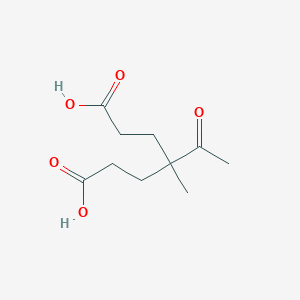
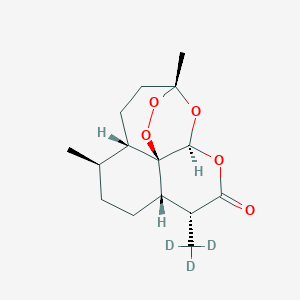
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
